molecular formula C15H23ClN2O2 B3112044 trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride CAS No. 187533-10-4

trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride

Cat. No. B3112044
CAS RN: 187533-10-4
M. Wt: 298.81 g/mol
InChI Key: RUVDEZPQPDTJBK-UHFFFAOYSA-N
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Description

“trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride” is a chemical compound with the molecular formula C15H23ClN2O2 . It is also known by other names such as “Z-1,4-Trans-amcha hcl”, “benzyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride”, and "Benzyl trans-4-aminomethylcyclohexylcarbamate hydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.81 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, rotatable bond count of 5, exact mass of 298.1448057 g/mol, monoisotopic mass of 298.1448057 g/mol, topological polar surface area of 64.4 Ų, heavy atom count of 20, and a formal charge of 0 .

Scientific Research Applications

Spectrofluorimetric Analysis in Drug Formulation

A study by Duangrat et al. (2008) developed a spectrofluorimetric method for the determination of tranexamic acid in hydrogel patch formulations, which shares a similar structural motif with the target compound. This method employed derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide ion to produce a fluorescent product, demonstrating its application in precise and accurate drug analysis in formulations without the need for separation techniques (Duangrat et al., 2008).

Chemoenzymatic Synthesis and Stereochemistry

Rodríguez-Rodríguez et al. (2013) focused on the chemoenzymatic synthesis of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines from N-Cbz-3,4-epoxypyrrolidine, utilizing lipase-catalyzed reactions for resolution. This research illustrates the synthetic versatility of Cbz-protected amines and their application in producing high-purity stereoisomers (Rodríguez-Rodríguez et al., 2013).

Environmental Monitoring of Pharmaceutical Residues

Martínez Bueno et al. (2016) utilized polar organic chemical integrative sampling (POCIS) passive samplers to detect pharmaceutical residues, including carbamazepine and its transformation products, in marine environments. This study highlights the relevance of advanced chemical analysis methods in assessing the environmental impact of pharmaceuticals, suggesting a potential application area for related compounds in environmental monitoring (Martínez Bueno et al., 2016).

Synthesis and Application in Medicinal Chemistry

Another example includes the work of Miller et al. (2003), who described the synthesis of trans-cyclopropyl beta-amino acid derivatives with excellent enantioselectivities, using a chiral (Salen)Ru(II) cyclopropanation catalyst. This research showcases the utility of Cbz-protected amino acids in the synthesis of structurally complex and stereochemically defined compounds for potential pharmaceutical applications (Miller et al., 2003).

properties

IUPAC Name

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVDEZPQPDTJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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